Cas no 2411255-17-7 (methyl 5-(prop-2-enamido)methyl-2-(trifluoromethyl)benzoate)

methyl 5-(prop-2-enamido)methyl-2-(trifluoromethyl)benzoate 化学的及び物理的性質
名前と識別子
-
- methyl 5-(prop-2-enamido)methyl-2-(trifluoromethyl)benzoate
- Z3766093662
- Methyl 5-[(prop-2-enoylamino)methyl]-2-(trifluoromethyl)benzoate
- EN300-26577433
- 2411255-17-7
- methyl 5-[(prop-2-enamido)methyl]-2-(trifluoromethyl)benzoate
-
- インチ: 1S/C13H12F3NO3/c1-3-11(18)17-7-8-4-5-10(13(14,15)16)9(6-8)12(19)20-2/h3-6H,1,7H2,2H3,(H,17,18)
- InChIKey: ARXHUMXHUZNQIV-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC(CNC(C=C)=O)=CC=1C(=O)OC)(F)F
計算された属性
- せいみつぶんしりょう: 287.07692773g/mol
- どういたいしつりょう: 287.07692773g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 382
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 55.4Ų
methyl 5-(prop-2-enamido)methyl-2-(trifluoromethyl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26577433-0.05g |
methyl 5-[(prop-2-enamido)methyl]-2-(trifluoromethyl)benzoate |
2411255-17-7 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
methyl 5-(prop-2-enamido)methyl-2-(trifluoromethyl)benzoate 関連文献
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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10. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
methyl 5-(prop-2-enamido)methyl-2-(trifluoromethyl)benzoateに関する追加情報
Introduction to Methyl 5-(prop-2-enamido)methyl-2-(trifluoromethyl)benzoate (CAS No. 2411255-17-7)
Methyl 5-(prop-2-enamido)methyl-2-(trifluoromethyl)benzoate, with the chemical formula C14H13F3NO4, is a compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound is characterized by the presence of a benzoate moiety, a trifluoromethyl group, and an amido functional group, which collectively contribute to its potential biological activity. The CAS number 2411255-17-7 uniquely identifies this molecule in scientific literature and databases, facilitating its study and application in various research domains.
The methyl 5-(prop-2-enamido)methyl part of the name indicates a specific substitution pattern on the benzoate ring, which is crucial for understanding its interaction with biological targets. The prop-2-enamido group introduces a rigid structure that can enhance binding affinity to proteins, while the trifluoromethyl group is known for its ability to modulate metabolic stability and lipophilicity, making it a common feature in drug candidates designed for improved pharmacokinetic profiles.
In recent years, there has been a surge in research focused on developing novel compounds with enhanced biological activity and selectivity. Methyl 5-(prop-2-enamido)methyl-2-(trifluoromethyl)benzoate has emerged as a promising candidate in this context. Its structural features suggest potential applications in the development of small-molecule inhibitors targeting various therapeutic pathways. For instance, the presence of an amido group has been associated with activities against enzymes involved in inflammation and pain management, making this compound a candidate for further exploration in these areas.
One of the most compelling aspects of Methyl 5-(prop-2-enamido)methyl-2-(trifluoromethyl)benzoate is its potential as a scaffold for drug discovery. The benzoate core is a well-established pharmacophore in medicinal chemistry, with numerous examples of benzoate derivatives exhibiting therapeutic effects. The introduction of the trifluoromethyl group further enhances its appeal by improving metabolic stability and bioavailability. These features make it an attractive starting point for designing molecules with improved pharmacological properties.
Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. The trifluoromethyl group, in particular, has been shown to enhance binding affinity and reduce metabolic degradation, leading to more effective drug candidates. Methyl 5-(prop-2-enamido)methyl-2-(trifluoromethyl)benzoate exemplifies these principles, demonstrating how structural modifications can lead to compounds with enhanced biological activity. This compound has been studied in vitro for its potential interactions with various enzymes and receptors, suggesting multiple therapeutic applications.
The synthesis of Methyl 5-(prop-2-enamido)methyl-2-(trifluoromethyl)benzoate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the amido and trifluoromethyl groups necessitates specialized synthetic techniques, such as palladium-catalyzed cross-coupling reactions and fluorination methods. These synthetic strategies are critical for achieving the desired molecular structure and ensuring that the final product meets the stringent requirements for pharmaceutical applications.
In conclusion, Methyl 5-(prop-2-enamido)methyl-2-(trifluoromethyl)benzoate (CAS No. 2411255-17-7) is a compound with significant potential in pharmaceutical research due to its unique structural features and biological activity. Its benzoate core, combined with an amido group and a trifluoromethyl substituent, makes it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to explore its applications in various therapeutic areas, highlighting its importance as a scaffold for drug discovery.
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